Acetic acid;10-phenylanthracene-1,8,9-triol
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Overview
Description
Acetic acid;10-phenylanthracene-1,8,9-triol is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is known for its interesting photophysical, photochemical, and biological properties .
Preparation Methods
The synthesis of acetic acid;10-phenylanthracene-1,8,9-triol can be achieved through various methods. One common approach involves the Friedel–Crafts reaction, which is a type of electrophilic aromatic substitution. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent . Another method involves the use of metal-catalyzed reactions with alkynes, which can provide high yields and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Acetic acid;10-phenylanthracene-1,8,9-triol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetic acid;10-phenylanthracene-1,8,9-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other anthracene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . In biology, anthracene derivatives have been studied for their antimicrobial and anti-inflammatory properties . In medicine, these compounds are being investigated for their potential use in photodynamic therapy for cancer treatment . In industry, they are used in the production of dyes, pigments, and other organic materials .
Mechanism of Action
The mechanism of action of acetic acid;10-phenylanthracene-1,8,9-triol involves its interaction with molecular targets and pathways within cells. The compound’s photophysical properties allow it to absorb light and transfer energy to other molecules, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. This mechanism is particularly relevant in photodynamic therapy, where the compound is activated by light to selectively kill cancer cells .
Comparison with Similar Compounds
Acetic acid;10-phenylanthracene-1,8,9-triol can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,6-dibromo-9,10-dicyanoanthracene. While all these compounds share a similar anthracene core structure, they differ in their substituents and, consequently, their properties. For example, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, making it useful in OLED applications . On the other hand, 2,6-dibromo-9,10-dicyanoanthracene has been studied for its potential use in organic semiconductors . The unique combination of acetic acid and phenyl groups in this compound gives it distinct properties that make it valuable for specific applications .
Properties
CAS No. |
111991-44-7 |
---|---|
Molecular Formula |
C26H26O9 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
acetic acid;10-phenylanthracene-1,8,9-triol |
InChI |
InChI=1S/C20H14O3.3C2H4O2/c21-15-10-4-8-13-17(12-6-2-1-3-7-12)14-9-5-11-16(22)19(14)20(23)18(13)15;3*1-2(3)4/h1-11,21-23H;3*1H3,(H,3,4) |
InChI Key |
OKWXYTVFFIFRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4O)O)O |
Origin of Product |
United States |
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